molecular formula C17H21NO B1349974 2-Pentyloxy-5-phenylaniline CAS No. 206761-83-3

2-Pentyloxy-5-phenylaniline

Cat. No.: B1349974
CAS No.: 206761-83-3
M. Wt: 255.35 g/mol
InChI Key: AMXKEKVPPZQNHN-UHFFFAOYSA-N
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Description

2-Pentyloxy-5-phenylaniline is an organic compound with the molecular formula C17H21NO and a molecular weight of 255.36 g/mol . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a pentyloxy group and a phenyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Pentyloxy-5-phenylaniline typically involves the reaction of 2-bromo-5-phenylaniline with pentanol in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the pentyloxy group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Pentyloxy-5-phenylaniline undergoes various chemical reactions, including:

Scientific Research Applications

2-Pentyloxy-5-phenylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pentyloxy-5-phenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the context in which the compound is used. For example, in proteomics research, it may interact with proteins to elucidate their structure and function .

Comparison with Similar Compounds

2-Pentyloxy-5-phenylaniline can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical behavior and applications.

Biological Activity

2-Pentyloxy-5-phenylaniline is a synthetic organic compound with potential biological activities. Its molecular formula is C₁₇H₂₁NO, and it has been studied for various applications in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Structure

The compound features a pentyloxy group attached to the second position of the aniline ring and a phenyl group at the fifth position. This structural arrangement may influence its interaction with biological targets.

Physical Properties

PropertyValue
Molecular Weight255.36 g/mol
Melting Point47-49 °C
SolubilitySoluble in organic solvents

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains.

Minimum Inhibitory Concentrations (MIC)

Bacterial StrainMIC (µM)
Staphylococcus aureus20 - 40
Escherichia coli40 - 70

The compound's effectiveness against drug-resistant strains suggests its potential as an alternative therapeutic agent in combating resistant bacterial infections.

Antifungal Activity

Research indicates that derivatives of this compound also demonstrate antifungal properties.

Inhibitory Concentration (IC50)

CompoundIC50 (nM)Activity Type
Compound A320Fungicidal
Compound B13Fungicidal

These findings highlight the compound's potential applications in agriculture and medicine.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzymatic Inhibition : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
  • Interaction with Nucleic Acids : Evidence suggests these compounds can interact with DNA or RNA, affecting replication and transcription processes.
  • Modulation of Cellular Pathways : The presence of the pentyloxy group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Study on Antibacterial Activity

A recent study evaluated the antibacterial effects of various aniline derivatives, including this compound, against drug-resistant strains of bacteria. The results indicated lower MIC values compared to traditional antibiotics, suggesting its potential as a viable alternative in treating resistant infections.

Antifungal Research

In another study, derivatives were tested against Fusarium oxysporum. The most potent derivatives exhibited IC50 values as low as 0.013 µM, indicating strong antifungal activity and potential applications in agricultural pest management.

Properties

IUPAC Name

2-pentoxy-5-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-2-3-7-12-19-17-11-10-15(13-16(17)18)14-8-5-4-6-9-14/h4-6,8-11,13H,2-3,7,12,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXKEKVPPZQNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375103
Record name 2-Pentyloxy-5-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206761-83-3
Record name 2-Pentyloxy-5-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206761-83-3
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